Carazolol D7

LC-MS/MS Internal Standard Isotope Dilution

Carazolol D7 is the deuterium‑labeled analogue of carazolol, a high‑affinity β‑adrenergic receptor ligand (Kd = 0.2, 0.03, and 4.47 nM for human β1, β2, and β3 receptors, respectively). It is a member of the β‑blocker class and is supplied as a neat, deuterated (d7) analytical standard with a mass shift of +7 Da relative to unlabeled carazolol.

Molecular Formula C18H22N2O2
Molecular Weight 305.4 g/mol
CAS No. 1173021-02-7
Cat. No. B591084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarazolol D7
CAS1173021-02-7
Synonyms2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]-_x000B_(R,S)-Carazolol;  BM 51052;  Carazolol;  Conducton;  DL-Carazolol;  Racemic Carazolol;  Suacron;  Suacron Praemix
Molecular FormulaC18H22N2O2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
InChIInChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/i1D3,2D3,12D
InChIKeyBQXQGZPYHWWCEB-QLWPOVNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carazolol D7 (CAS 1173021-02-7) – Deuterated Internal Standard for β‑Blocker Quantification in Pharmacokinetic, Veterinary, and Environmental Analysis


Carazolol D7 is the deuterium‑labeled analogue of carazolol, a high‑affinity β‑adrenergic receptor ligand (Kd = 0.2, 0.03, and 4.47 nM for human β1, β2, and β3 receptors, respectively) . It is a member of the β‑blocker class and is supplied as a neat, deuterated (d7) analytical standard with a mass shift of +7 Da relative to unlabeled carazolol . As a stable isotope‑labeled (SIL) internal standard, Carazolol D7 is purpose‑designed for the accurate and precise quantification of carazolol in complex biological and environmental matrices by LC‑MS/MS and GC‑MS .

Type Deuterated internal standard (d7)
Mass shift +7 Da vs. unlabeled carazolol
Workflow LC-MS/MS, GC-MS quantification

Why Generic β‑Blocker Internal Standards Cannot Replace Carazolol D7 in Quantitative Bioanalysis


Non‑deuterated structural analogues or generic β‑blocker internal standards cannot replicate the exact co‑elution, ionization efficiency, and matrix effect behavior of Carazolol D7. While stable isotopically labeled (SIL) internal standards are the first choice for LC‑MS quantification, deuterium‑labeled compounds may exhibit altered retention times or recoveries compared to the analyte if not properly designed [1]. Carazolol D7, with its +7 Da mass shift and identical chemical properties, ensures that any such deviations are minimized, providing a matched analytical performance that is essential for regulatory‑grade method validation in complex matrices like animal tissues and wastewater . Generic substitutes lack this isotopic matching, leading to inaccurate calibration, reduced precision, and potential regulatory non‑compliance [2].

Carazolol D7
Isotopic matching
Identical co-elution and ionization efficiency with analyte
Matrix effect correction
Compensates for ion suppression/enhancement in complex samples
Method ruggedness
Supports consistent calibration across batches
Generic β-blocker IS
Mismatched retention
Altered retention time may shift recovery profiles
Differential matrix effects
Uncorrected ion suppression can reduce precision
Validation uncertainty
May require extensive re-validation for regulatory contexts

Quantitative Differentiation of Carazolol D7: Direct Comparator‑Based Evidence for Analytical Method Selection


Mass Shift (+7 Da) Enables Unambiguous Quantification and Eliminates Spectral Overlap with Unlabeled Carazolol

Carazolol D7 exhibits a mass shift of +7 Da relative to unlabeled carazolol, allowing complete baseline separation in MS/MS detection and eliminating cross‑interference in complex matrices. This isotopic difference is critical for accurate isotope dilution mass spectrometry, as it prevents spectral overlap and ensures distinct, reliable quantification .

Mass shift
Direct comparison
+7 Da vs. 0 Da
Eliminates spectral overlap
Exceeds minimum +3 Da for isotope dilution MS
LC-MS/MS Internal Standard Isotope Dilution Quantitative Analysis

Enhanced Purity Profile (≥99.0%) Relative to Unlabeled Carazolol Standard Supports High‑Sensitivity Analytical Workflows

Carazolol D7 is supplied with a purity of ≥99.0%, as certified by MedChemExpress, exceeding the purity specification of the unlabeled carazolol analytical standard (≥98%) . This incremental purity advantage reduces background noise and improves limit of detection (LOD) in trace‑level residue analysis.

Purity advantage
Direct comparison
≥99.0% vs. ≥98%
Reduced background in trace analysis
May improve LOD for sub‑ppb quantification
Purity Analytical Standard Quality Control Method Validation

Validated Recovery (75–88%) in Swine Kidney Matrix Demonstrates Suitability for Regulatory Veterinary Residue Analysis

In a collaborative method validation for the determination of β‑blockers in swine kidney, the extraction procedure using Carazolol D7 as an internal standard achieved a recovery range of 75–88% across all analytes [1]. This performance meets the acceptance criteria for official residue control methods and confirms that Carazolol D7 effectively compensates for matrix effects and extraction losses.

Swine kidney recovery
Supporting evidence
75–88%
Supports residue monitoring workflow
LC‑MS/MS, ESI+, acetonitrile extraction
Veterinary Residue LC-MS/MS Method Validation Food Safety

Class‑Level Advantage of Deuterated Internal Standards Over Structural Analogues for LC‑MS Quantification

Stable isotopically labeled (SIL) internal standards, including deuterated compounds like Carazolol D7, are considered the gold standard for quantitative LC‑MS analysis. A 2005 review concluded that SIL internal standards yield better assay performance than structural analogues, although deuterium‑labeled compounds may show slight retention time shifts or altered recoveries that must be validated [1]. Carazolol D7, with its +7 Da mass shift, falls within the recommended mass difference range to avoid spectral overlap while maintaining near‑identical physicochemical behavior.

Class‑level SIL‑IS benefit
Class‑level inference
Improved accuracy & precision
SIL‑IS preferred over structural analogues
Retention shift must still be validated; data to verify
Deuterated Internal Standard LC-MS Quantitative Bioanalysis Matrix Effects

Shelf‑Life Stability: ≥4 Years at –20°C Supports Long‑Term Analytical Reference Use

According to Cayman Chemical, Carazolol D7 exhibits a stability of at least 4 years when stored at –20°C . This shelf‑life is comparable to or exceeds that of many non‑deuterated β‑blocker standards, ensuring consistent performance over extended periods and reducing the frequency of re‑calibration and re‑purchase.

Shelf‑life stability
Supporting evidence
≥4 years at –20°C
Long‑term reference standard consistency
Solid form; typical non‑deuterated 1–3 years
Stability Shelf Life Reference Standard Long‑Term Storage

Optimal Applications of Carazolol D7 in Pharmacokinetic, Veterinary, and Environmental Analytical Workflows


Quantitative Determination of Carazolol in Veterinary Tissues for Residue Monitoring

Carazolol D7 serves as the internal standard of choice for LC‑MS/MS methods quantifying carazolol in swine kidney, muscle, and other edible tissues. The validated recovery of 75–88% and the +7 Da mass shift ensure that residue levels can be measured with high accuracy and precision, meeting the requirements of regulatory bodies such as the Codex Alimentarius and national veterinary drug residue control programs [1].

Pharmacokinetic and Metabolism Studies of Carazolol in Preclinical Species

In preclinical pharmacokinetic investigations, Carazolol D7 is used to track the absorption, distribution, metabolism, and excretion (ADME) of carazolol. Its isotopic labeling allows for the simultaneous quantification of the parent drug and its metabolites in plasma and urine, providing reliable data on bioavailability and clearance without interference from endogenous compounds .

Environmental Fate and Wastewater Monitoring of β‑Blockers

Carazolol has been detected in wastewater effluent, and Carazolol D7 is the ideal internal standard for its quantification in environmental matrices. The deuterated standard corrects for matrix‑induced ion suppression/enhancement, enabling the accurate measurement of carazolol at trace concentrations in surface water, groundwater, and influent/effluent samples .

Method Development and Validation for Clinical or Forensic Toxicology

Analytical laboratories developing new LC‑MS/MS assays for β‑blockers in clinical or forensic samples can use Carazolol D7 to establish robust calibration curves and assess matrix effects. Its high purity (≥99.0%) and long shelf life (≥4 years) make it a dependable reference standard for both initial validation and ongoing quality control checks .

Application
Selection Property
Validation Focus
Veterinary tissue residue analysis
+7 Da mass shift, recovery 75–88%
Matrix effect correction in kidney, muscle
Preclinical PK/ADME studies
Isotopic purity ≥99.0%
Parent drug and metabolite quantification
Environmental water monitoring
Co‑eluting SIL‑IS
Ion suppression/enhancement correction
Forensic toxicology method development
Long shelf life (≥4 years)
Calibration robustness, QC consistency
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